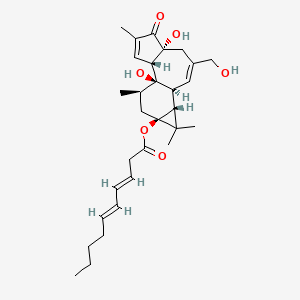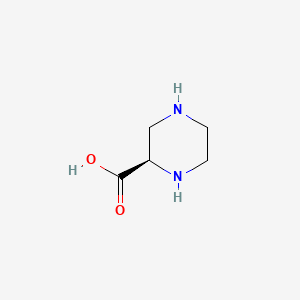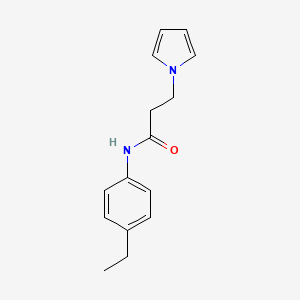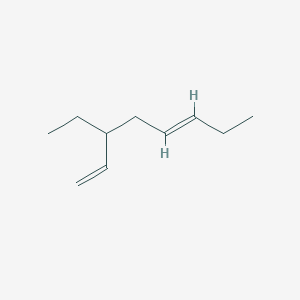
3-Ethyl-1,5-octadiene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-ethyl-1,5-octadiene is an alkadiene that is 1,5-octadiene substituted by an ethyl group at position 3. It has a role as a metabolite.
Scientific Research Applications
Copolymerization and Polymer Chemistry
3-Ethyl-1,5-octadiene, often referred to as 1,7-octadiene in literature, plays a significant role in copolymerization processes. The copolymerization of ethylene and 1,7-octadiene using constrained-geometry catalysts results in unique insertion modes forming 1,5-disubstituted cyclononane units in the polymer chain (Naga & Toyota, 2004). Furthermore, the polymerization of ethylene with 1,7-octadiene and other non-conjugated dienes using a metallocene catalyst system has been studied, revealing significant effects on the copolymer's structure and degree of crosslinking (Pietikäinen et al., 2000).
Spectroscopy and Metal Complexes
Studies have also focused on the vibrational spectra of 1,5-cyclooctadiene complexes with various metallic ions. These studies provide insights into how these metal complexes, including those with gold and copper, interact with dienes like 1,7-octadiene (Leedham et al., 1973). Such research is crucial for understanding the nature of these compounds and their potential applications in catalysis and material science.
Catalysis and Synthesis
The role of 1,7-octadiene in catalytic processes has been explored as well. For instance, it is used in reactions involving rhenium compounds, where its interaction with decacarbonyldirhenium leads to the formation of complex organic structures (Joshi et al., 1968). Additionally, the catalytic synthesis of octadiene-1,7 from ethylene and cyclohexene using a heterogeneous catalyst highlights an innovative method for synthesizing this compound (Kustov & Furman, 2018).
Kinetic and Thermodynamic Studies
The pyrolysis of 1,7-octadiene has been studied to understand the stability of radicals formed during the process, such as allyl and 4-pentenyl radicals. This research provides valuable insights into the kinetic and thermodynamic properties of these compounds (Tsang & Walker, 1992).
properties
Product Name |
3-Ethyl-1,5-octadiene |
|---|---|
Molecular Formula |
C10H18 |
Molecular Weight |
138.25 g/mol |
IUPAC Name |
(5E)-3-ethylocta-1,5-diene |
InChI |
InChI=1S/C10H18/c1-4-7-8-9-10(5-2)6-3/h5,7-8,10H,2,4,6,9H2,1,3H3/b8-7+ |
InChI Key |
DXYBMKOHVHUXNV-BQYQJAHWSA-N |
Isomeric SMILES |
CC/C=C/CC(CC)C=C |
SMILES |
CCC=CCC(CC)C=C |
Canonical SMILES |
CCC=CCC(CC)C=C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





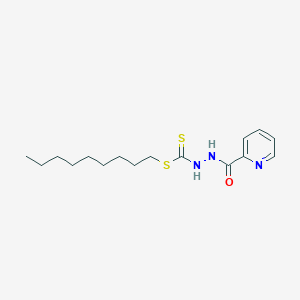
![(4E,7E,10E,13E,16E,19E)-N-[2-(3,4-dihydroxyphenyl)ethyl]docosa-4,7,10,13,16,19-hexaenamide](/img/structure/B1233807.png)
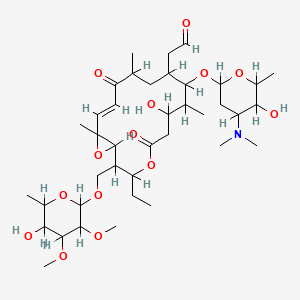
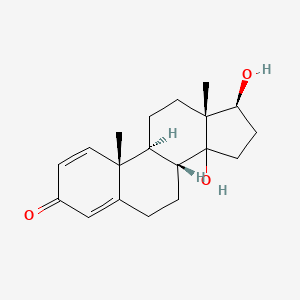
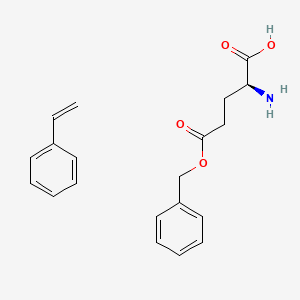

![[(1R)-1-[[[(2S,3S,5R)-3-azido-5-(5-methyl-2,4-dioxo-pyrimidin-1-yl)tetrahydrofuran-2-yl]methoxy-hydroxy-phosphoryl]oxymethyl]-2-hexadecanoyloxy-ethyl] (Z)-octadec-9-enoate](/img/structure/B1233814.png)
![methyl (1R,2S,6R,8S,9S,13S,14S,15R)-3-[(E)-4-acetyloxy-3,4-dimethylpent-2-enoyl]oxy-15,16-dihydroxy-9,13-dimethyl-4,12-dioxo-11-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-10-ene-17-carboxylate](/img/structure/B1233815.png)
